![molecular formula C9H13BO4 B3261065 [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid CAS No. 338454-42-5](/img/structure/B3261065.png)

[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid

Übersicht

Beschreibung

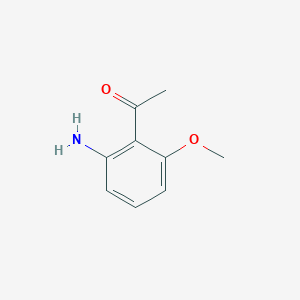

“[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 1-Bromo-3-(methoxymethyl)benzene . It’s also used in Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and highly effective synthesis using palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water .Molecular Structure Analysis

The molecular formula of “this compound” is C9H13BO4 . The average mass is 196.008 Da and the monoisotopic mass is 196.090683 Da .Chemical Reactions Analysis

“this compound” is used in various chemical reactions. It’s used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates and Building Blocks

Boronic acids, including derivatives similar to [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid, serve as synthetic intermediates and building blocks in organic chemistry. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of additional functional groups, such as aminophosphonic acid, into boronic acid structures offers new opportunities for application in medicine, agriculture, and industrial chemistry due to their multifunctional nature (R. Zhang et al., 2017).

Formation of Cationic Rhodium Complexes

In the formation of cationic rhodium complexes with new tetraarylpentaborates, this compound reacts with aryloxorhodium complexes. This process results in compounds with significant potential for further chemical transformations, highlighting the role of boronic acids in complex inorganic chemistry (Y. Nishihara et al., 2002).

Fluorescence Quenching Studies

Boronic acid derivatives, including those structurally related to this compound, have been studied for their fluorescence quenching properties in the presence of aniline in alcohols. These studies are critical for understanding the photophysical behavior of boronic acids in various solvents, contributing to their applications in fluorescence sensing and molecular probes (H. S. Geethanjali et al., 2015).

Optical Modulation and Saccharide Recognition

Phenyl boronic acids have been employed for their saccharide recognition capabilities, leveraging their interaction with diols for the development of sensors and diagnostic tools. The modification of phenyl boronic acids with various substituents affects their binding affinity and optical properties, making them valuable in the design of responsive materials for biomedical applications (B. Mu et al., 2012).

Sugar-Binding Affinity

Studies have also focused on the binding interaction between derivatives of this compound and sugars, revealing the influence of structural changes in sugars on binding affinity. These interactions are crucial for the development of boronic acid-based sensors and devices for detecting and quantifying sugars in various media (P. Bhavya et al., 2016).

Safety and Hazards

Zukünftige Richtungen

“[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid” has potential applications in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation . These areas could be explored further in future research.

Wirkmechanismus

Target of Action

The primary target of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild, functional group tolerant, and generally environmentally benign .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of environmental conditions.

Eigenschaften

IUPAC Name |

[4-methoxy-3-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-5-8(10(11)12)3-4-9(7)14-2/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQKBBRDWXYGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)COC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)

![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)